molecular formula C18H20N6O B2978853 N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1004384-73-9

N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2978853
CAS No.: 1004384-73-9
M. Wt: 336.399
InChI Key: UFEBDOHEDYUNNA-UHFFFAOYSA-N
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Description

N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways .

Pharmacokinetics

It is known that the compound has a high solubility in water and other polar solvents , which may influence its bioavailability.

Result of Action

Compounds with similar structures have been reported to have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide. For instance, the compound is light sensitive , which means its stability and efficacy could be affected by exposure to light. Additionally, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with suitable precursors to form the pyrimidine ring.

    Coupling reaction: The pyrimidine derivative is coupled with 4-aminophenylacetamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Biology: Study of its interactions with biological molecules and potential as a biochemical tool.

Comparison with Similar Compounds

N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have slight modifications in their structure, leading to different properties and applications.

    Other pyrazole and pyrimidine derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-11-10-17(21-16-7-5-15(6-8-16)20-14(4)25)22-18(19-11)24-13(3)9-12(2)23-24/h5-10H,1-4H3,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEBDOHEDYUNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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